Lipophilicity Divergence: The 4-Bromo Regioisomer Exhibits a 0.8-Log-Unit Lower LogP Than the 5-Bromo Isomer, Translating to 6.3-Fold Lower Octanol/Water Partitioning
The predicted n-octanol/water partition coefficient (LogP) for ethyl 2-amino-4-bromobenzoate is 2.79–2.92, whereas ethyl 2-amino-5-bromobenzoate (CAS 63243-76-5) returns an XLogP3 of 3.7 [1]. The absolute ΔLogP of 0.78–0.91 log units implies that the 5-bromo isomer is approximately 6.0–8.1 times more lipophilic than the 4-bromo target compound. In medicinal chemistry campaigns, this magnitude of difference can shift a compound from one Lipinski Rule-of-Five compliance category to another and is known to alter oral absorption, plasma protein binding, and tissue distribution profiles .
| Evidence Dimension | Octanol/water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.79–2.92 (ethyl 2-amino-4-bromobenzoate) |
| Comparator Or Baseline | XLogP3 3.7 (ethyl 2-amino-5-bromobenzoate) |
| Quantified Difference | ΔLogP = 0.78–0.91; factor 6.0–8.1× higher partitioning for the 5-bromo isomer |
| Conditions | Predicted values from chemical database algorithms (XLogP3, ACD/Labs-type predictions) |
Why This Matters
Procurement of the correct regioisomer is essential for SAR consistency, because a LogP shift of ~0.8 can confound cellular permeability and off-target binding results when the 5-bromo analog is inadvertently substituted.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1515283, Ethyl 2-amino-5-bromobenzoate. XLogP3 = 3.7. View Source
